3-(5-Bromo-pyridin-3-yl)benzaldehyde
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Overview
Description
3-(5-Bromo-pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 5-bromo-pyridin-3-yl group.
Mechanism of Action
Target of Action
It’s worth noting that bromopyridine derivatives have been studied for their antimicrobial features .
Mode of Action
Bromopyridine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Bromopyridine derivatives have been known to exhibit antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-pyridin-3-yl)benzaldehyde typically involves the bromination of pyridine followed by a formylation reaction. One common method includes the reaction of 5-bromopyridine-3-boronic acid with benzaldehyde under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-pyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: 3-(5-Bromo-pyridin-3-yl)benzoic acid.
Reduction: 3-(5-Bromo-pyridin-3-yl)benzyl alcohol.
Coupling: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-(5-Bromo-pyridin-3-yl)benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog where the benzaldehyde group is absent.
5-Bromopyridine-3-boronic acid: Another related compound used in similar synthetic applications.
Uniqueness
3-(5-Bromo-pyridin-3-yl)benzaldehyde is unique due to the presence of both the bromopyridine and benzaldehyde functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFARWUKWNXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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